molecular formula C10H8N2O2 B140970 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile CAS No. 1380540-77-1

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Cat. No. B140970
CAS RN: 1380540-77-1
M. Wt: 188.18 g/mol
InChI Key: KJLUDHCNWCIINR-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is an alkaloid isolated from Isatis indigotica . It is a chemical compound belonging to the class of heterocyclic compounds.


Synthesis Analysis

The synthesis of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile involves several steps. One transformation involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone, which triggers an unusual cyclization mechanistically related to the Baeyer–Drewson reaction .


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 15 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), and 1 nitrile (aliphatic) .


Chemical Reactions Analysis

The chemical reactions of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile are complex and involve several steps. For instance, one transformation involves an initial aldol condensation followed by a Michael-type conjugated addition of cyanide anion to the intermediate chalcone .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile is 188.18 g/mol . It has a topological polar surface area of 73.1 Ų . The molecule contains 1 rotatable bond .

Scientific Research Applications

Privileged Scaffold in Medicinal Chemistry

The concept of “privileged scaffolds” refers to molecular frameworks that serve as ligands for multiple targets or occur frequently in biologically active molecules. ISACN contains a dimedone moiety, which acts as a primary pharmacophore. Dimedone and its derivatives have demonstrated antibacterial, antifungal, and antioxidant properties . Researchers often explore modifications to these privileged structures to propose new potent agonists or antagonists for receptors.

Ion Pairing Enhancer for Topical Drugs

Ion pairing is a strategy used to enhance the permeation of ionized topical drugs. ISACN can form an ammonium salt, making it suitable for enhancing drug delivery through ion pairing. Its synthesis involves an aldol reaction and the use of triethylamine as both a reactant and a catalyst .

Biological Activity: Morita-Baylis-Hillman Adduct

ISACN has been investigated as a Morita-Baylis-Hillman adduct. In studies, it demonstrated non-toxic effects on macrophage viability and modulated the production of inflammatory cytokines (IL-1β, IL-6, and TNF-α) .

Anti-HIV Potential

Indole derivatives, including ISACN, have attracted attention due to their anti-HIV properties. For instance, (E)-4-(1-(Substitutedbenzyl)-4-methoxy-1H-indol-3-yl)-2-hydroxy-4-oxobut-2-enoic acid derivatives (similar to ISACN) were reported as new HIV inhibitors. These compounds were studied using induced-fit docking (IFD) and showed promise as integrase strand-transfer inhibitors .

Future Directions

Future research could focus on further understanding the mechanism of action of 2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile, particularly its anticancer potential . Additionally, more studies are needed to fully understand its safety and hazards .

properties

IUPAC Name

2-(4-hydroxy-2-oxo-1,3-dihydroindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-5-4-6-9-7(12-10(6)14)2-1-3-8(9)13/h1-3,6,13H,4H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLUDHCNWCIINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C(=O)N2)CC#N)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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